4-bromopent-2-yne
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Overview
Description
4-Bromopent-2-yne is an organic compound with the molecular formula C5H7Br. It features a triple bond between the second and third carbon atoms and a bromine atom attached to the fourth carbon atom. This compound is a valuable intermediate in organic synthesis, particularly in the production of heterocyclic compounds and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromopent-2-yne can be synthesized through various methods. One common approach involves the bromination of pent-2-yne. This reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 4-Bromopent-2-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds like pent-2-en-4-ynylamine and pent-2-en-4-ynylthiol.
Addition Reactions: The triple bond in this compound can participate in addition reactions with reagents like hydrogen halides or halogens, leading to the formation of dihalogenated products.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Solvents: Solvents like ethanol, methanol, and carbon tetrachloride are often employed to facilitate these reactions.
Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rates and selectivity.
Major Products Formed:
Pent-2-en-4-ynylamine: Formed by the substitution of the bromine atom with an amine group.
Pent-2-en-4-ynylthiol: Formed by the substitution of the bromine atom with a thiol group.
Scientific Research Applications
4-Bromopent-2-yne has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: It can be employed in the study of enzyme inhibition and protein modification due to its reactive triple bond.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromopent-2-yne involves its reactive triple bond and bromine atom. The triple bond can participate in addition reactions, while the bromine atom can undergo substitution reactions. These reactive sites allow this compound to interact with various molecular targets, including enzymes and proteins, leading to modifications in their structure and function.
Comparison with Similar Compounds
1-Bromo-2-pentyne: Similar structure but with the bromine atom attached to the first carbon atom.
4-Bromo-1-butyne: Similar structure but with a shorter carbon chain.
(E)-4-Bromo-2-pentene: Similar structure but with a double bond instead of a triple bond.
Uniqueness of 4-Bromopent-2-yne: this compound is unique due to its specific positioning of the bromine atom and the triple bond, which provides distinct reactivity and synthetic utility compared to its analogs. This makes it a valuable intermediate in organic synthesis and a versatile compound in various chemical reactions.
Properties
CAS No. |
7544-00-5 |
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Molecular Formula |
C5H7Br |
Molecular Weight |
147.01 g/mol |
IUPAC Name |
4-bromopent-2-yne |
InChI |
InChI=1S/C5H7Br/c1-3-4-5(2)6/h5H,1-2H3 |
InChI Key |
OKQTYALBFDHRAM-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C)Br |
Purity |
93 |
Origin of Product |
United States |
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